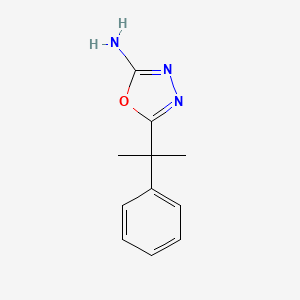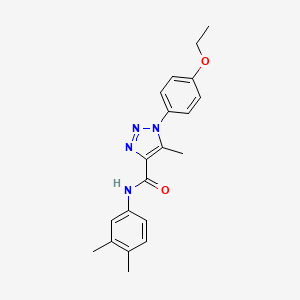
2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the phenoxyethyl group: This step involves the alkylation of the benzimidazole core with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzimidazole derivative using methyl iodide in the presence of a base.
Chemical Reactions Analysis
2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects . The exact molecular pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can be compared with other benzimidazole derivatives such as:
Omeprazole: Used as a proton pump inhibitor for treating gastric ulcers.
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Thiabendazole: Another antiparasitic agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzimidazole derivatives .
Properties
IUPAC Name |
2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-19-15-8-7-13(11-16(15)20-12)17(21)18-9-10-22-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVPFYKHTUTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)
![4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2766549.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2766552.png)


![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2766558.png)


![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2766564.png)
